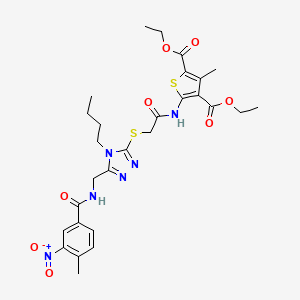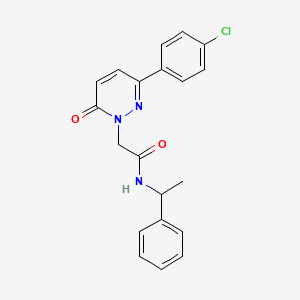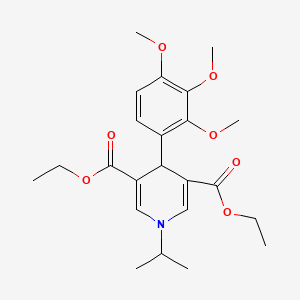![molecular formula C22H19Cl2F3N4O3 B11213272 N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11213272.png)
N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the dichlorophenyl, dimethoxyphenyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, methoxylating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or methoxylating agents like dimethyl sulfate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or methoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(3,4-Dichlorphenyl)-5-(3,4-Dimethoxyphenyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxamid
- N-(3,4-Dichlorphenyl)-5-(3,4-Dimethoxyphenyl)-7-Methyl-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxamid
Einzigartigkeit
Das Vorhandensein der Trifluormethylgruppe in N-(3,4-Dichlorphenyl)-5-(3,4-Dimethoxyphenyl)-7-(Trifluormethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxamid unterscheidet es von ähnlichen Verbindungen. Diese Gruppe erhöht die Lipophilie und metabolische Stabilität der Verbindung, was möglicherweise ihre Bioverfügbarkeit und therapeutische Wirksamkeit verbessert.
Eigenschaften
Molekularformel |
C22H19Cl2F3N4O3 |
|---|---|
Molekulargewicht |
515.3 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H19Cl2F3N4O3/c1-33-17-6-3-11(7-18(17)34-2)15-9-19(22(25,26)27)31-20(29-15)10-16(30-31)21(32)28-12-4-5-13(23)14(24)8-12/h3-8,10,15,19,29H,9H2,1-2H3,(H,28,32) |
InChI-Schlüssel |
DFWJIYNAIXSTSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N2)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-methoxyphenyl)-N-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213189.png)

![N-[2-(4-Nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide](/img/structure/B11213195.png)



![N-cyclohexyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213223.png)
![3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11213234.png)
![1-(4-Bromophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11213238.png)
![1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213244.png)
![9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213261.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B11213279.png)

